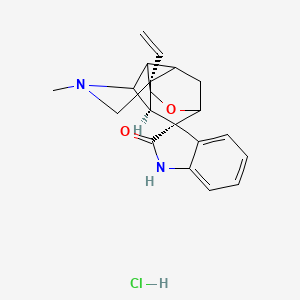

Gelsemine, monohydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gelsemine, monohydrochloride is a highly toxic indole alkaloid isolated from the flowering plants of the genus Gelsemium, particularly Gelsemium elegans and Gelsemium sempervirens . This compound is known for its potent activity as an agonist of the mammalian glycine receptor, leading to muscle relaxation and paralysis . Despite its toxicity, gelsemine has been studied for its potential therapeutic applications, particularly in the treatment of anxiety and neurodegenerative diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of gelsemine, monohydrochloride involves several complex steps due to its intricate structure. One notable synthetic route is the Overman synthesis, which includes the preparation of a diene from 3-methyl anisole, followed by a Diels-Alder cycloaddition with methyl acrylate . The synthesis proceeds through multiple steps, including allylic oxidation, methylenation, aza-oxy-Cope rearrangement, and intramolecular Heck cyclization .

Industrial Production Methods: Most of the compound is obtained through extraction from natural sources, particularly from Gelsemium species .

Analyse Des Réactions Chimiques

Types of Reactions: Gelsemine, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the indole structure, potentially leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the functional groups within the molecule, affecting its biological activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce various reduced forms of gelsemine .

Applications De Recherche Scientifique

Gelsemine, monohydrochloride has several scientific research applications:

Mécanisme D'action

Gelsemine, monohydrochloride acts as an agonist for the glycine receptor, a ligand-gated ion channel in the central nervous system . When gelsemine binds to the receptor, it causes an influx of chloride ions into the neuron, leading to an inhibitory postsynaptic potential and muscle relaxation . This mechanism is responsible for its paralytic effects and potential therapeutic applications in conditions involving excessive neuronal activity .

Comparaison Avec Des Composés Similaires

Gelsevirine: Another alkaloid from Gelsemium species with similar toxic and therapeutic properties.

Koumine: Known for its analgesic and anti-inflammatory effects.

Humantenine: Exhibits neuroprotective properties and is structurally related to gelsemine.

Gelsenicine: Shares similar toxicological profiles with gelsemine.

Uniqueness: Gelsemine, monohydrochloride is unique due to its high affinity for glycine receptors and its potent paralytic effects . Its complex structure and challenging synthesis make it a valuable compound for studying advanced synthetic methodologies and receptor pharmacology .

Propriétés

Numéro CAS |

35306-33-3 |

|---|---|

Formule moléculaire |

C20H23ClN2O2 |

Poids moléculaire |

358.9 g/mol |

Nom IUPAC |

(2'R,3S,5'S,8'S,11'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one;hydrochloride |

InChI |

InChI=1S/C20H22N2O2.ClH/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23;/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23);1H/t11-,13?,15-,16+,17?,19+,20-;/m0./s1 |

Clé InChI |

AVNIVHTXRYXBIV-MIHKJYBASA-N |

SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C.Cl |

SMILES isomérique |

CN1C[C@@]2(C3C[C@H]4[C@]5(C2[C@H]1[C@H]3CO4)C6=CC=CC=C6NC5=O)C=C.Cl |

SMILES canonique |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C.Cl |

Color/Form |

PRISMS FROM METHANOL + ETHER |

melting_point |

326 °C |

Key on ui other cas no. |

35306-33-3 |

Pictogrammes |

Acute Toxic |

Solubilité |

SOLUBLE IN WATER, SLIGHTLY SOLUBLE IN ALCOHOL |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.